molecular formula C12H19NO3 B1676501 Metiprenaline CAS No. 1212-03-9

Metiprenaline

Cat. No.: B1676501
CAS No.: 1212-03-9
M. Wt: 225.28 g/mol
InChI Key: XXCCGRRUBBGZRE-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

This compound possesses the molecular formula C12H19NO3, corresponding to a molecular weight of 225.28 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}-2-methoxyphenol. This nomenclature reflects the compound's structural organization, incorporating a methoxylated phenolic ring system substituted with a hydroxylated ethylamine side chain bearing an isopropyl group.

The compound is also recognized under several alternative names, including 3-O-methylisoprenaline, which emphasizes its relationship to isoprenaline through O-methylation at the 3-position. The International Union of Pure and Applied Chemistry identifier for this compound is XXCCGRRUBBGZRE-UHFFFAOYSA-N, providing a unique chemical identifier for database searches and computational applications.

Property Value
Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
International Union of Pure and Applied Chemistry Name 4-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}-2-methoxyphenol
International Union of Pure and Applied Chemistry Key XXCCGRRUBBGZRE-UHFFFAOYSA-N
Alternative Name 3-O-methylisoprenaline

The compound's chemical structure can be represented through the Simplified Molecular-Input Line-Entry System notation as CC(C)NCC(C1=CC(=C(C=C1)O)OC)O, which encodes the connectivity pattern of all atoms within the molecule. This representation facilitates computational analysis and database storage while maintaining complete structural information.

Stereochemical Configuration and Isomeric Considerations

This compound contains a single chiral center located at the carbon atom bearing the hydroxyl group in the ethylamine side chain. This stereochemical feature introduces the possibility of enantiomeric forms, though the specific stereochemical configuration of the compound as typically synthesized or studied requires detailed analysis. The presence of this asymmetric carbon atom significantly influences the compound's three-dimensional structure and its interaction with biological targets, particularly beta-2 adrenergic receptors.

The three-dimensional conformation of this compound allows it to effectively bind to beta-2 adrenergic receptors, facilitating its bronchodilator action. This spatial arrangement is critical for the compound's pharmacological selectivity, as the specific orientation of functional groups determines the strength and specificity of receptor binding. The stereochemical considerations become particularly important when comparing this compound to other catecholamine derivatives, as even minor changes in spatial arrangement can dramatically alter biological activity.

Conformational analysis reveals that the molecule adopts preferential orientations that optimize intramolecular interactions while maintaining the proper geometry for receptor binding. The isopropyl group attached to the amino nitrogen provides steric bulk that influences both the compound's conformational preferences and its selectivity profile compared to smaller alkyl substituents found in related compounds.

X-ray Crystallographic Analysis and Solid-State Properties

While specific X-ray crystallographic data for this compound was not directly available in the search results, crystallographic analysis represents a fundamental technique for determining precise atomic positions and bond lengths within pharmaceutical compounds. X-ray crystallography provides detailed three-dimensional structural information that is essential for understanding the solid-state properties of this compound and its potential polymorphic forms.

Crystallographic studies of related catecholamine derivatives have demonstrated that these compounds typically crystallize in specific space groups that accommodate their hydrogen-bonding patterns and molecular geometry. The phenolic hydroxyl groups and the secondary amine functionality in this compound are expected to participate in intermolecular hydrogen bonding networks that stabilize the crystal structure and influence physical properties such as melting point, solubility, and stability.

The crystalline state of this compound would be characterized by ordered arrangements of molecules held together by van der Waals forces, hydrogen bonds, and potentially π-π stacking interactions between aromatic rings. These solid-state interactions directly influence the compound's pharmaceutical properties, including dissolution rate, bioavailability, and chemical stability during storage.

Predicted collision cross section values for this compound provide insights into its three-dimensional structure in the gas phase, with calculated values of 152.3 Ų for the [M+H]+ adduct and 153.2 Ų for the [M-H]- adduct. These measurements reflect the overall molecular size and shape, supporting structural assignments and facilitating mass spectrometric identification.

Comparative Structural Analysis with Related Catecholamine Derivatives

This compound exhibits significant structural similarities to other catecholamine derivatives while possessing unique features that distinguish its pharmacological profile. The compound represents a methylated derivative of isoprenaline (isoproterenol), with the key modification being the introduction of a methoxy group at the 3-position of the aromatic ring. This structural modification fundamentally alters the compound's properties compared to its parent molecule.

Compound Molecular Formula Key Structural Features Relationship to this compound
This compound C12H19NO3 3-O-methyl, isopropyl amino Parent compound
Isoprenaline C11H17NO3 Dual hydroxyl groups, isopropyl amino Unmethylated precursor
Epinephrine C9H13NO3 Dual hydroxyl groups, methyl amino Different amino substitution

Isoprenaline, with the molecular formula C11H17NO3, serves as the direct structural precursor to this compound. The conversion involves selective O-methylation at the 3-position, which transforms one of the phenolic hydroxyl groups into a methoxy group. This modification reduces the compound's susceptibility to metabolic degradation by catechol-O-methyltransferase while potentially altering its receptor binding characteristics.

Epinephrine (adrenaline), possessing the molecular formula C9H13NO3, represents another important structural comparison. While epinephrine shares the catecholamine backbone structure with this compound, it differs in the amino side chain substitution pattern, bearing a methyl group rather than an isopropyl group attached to the nitrogen atom. This difference in substitution significantly influences receptor selectivity and physiological effects.

The structural modifications present in this compound compared to natural catecholamines serve specific pharmacological purposes. The methoxy substitution reduces susceptibility to enzymatic metabolism, potentially extending the compound's duration of action. The isopropyl amino group enhances selectivity for beta-2 adrenergic receptors over beta-1 receptors, contributing to the compound's bronchodilator activity with reduced cardiovascular effects.

Comparative analysis reveals that this compound represents a rational drug design approach, incorporating structural modifications that optimize therapeutic properties while minimizing unwanted effects. The systematic relationship between structure and activity in this series of compounds demonstrates the importance of precise molecular architecture in determining pharmacological outcomes.

Properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-8(2)13-7-11(15)9-4-5-10(14)12(6-9)16-3/h4-6,8,11,13-15H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCCGRRUBBGZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1420-27-5 (hydrochloride)
Record name Metiprenaline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20862602
Record name 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}-2-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212-03-9
Record name 4-Hydroxy-3-methoxy-α-[[(1-methylethyl)amino]methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1212-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metiprenaline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METIPRENALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WBF92D66N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Metiprenaline is a synthetic catecholamine and a selective beta-adrenergic agonist primarily used for the treatment of bronchial asthma and other respiratory conditions. Its biological activity is characterized by its interaction with beta-adrenergic receptors, leading to various physiological responses. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound acts predominantly on the β2-adrenergic receptors in the bronchial smooth muscle, leading to bronchodilation. The mechanism involves the activation of adenylate cyclase, which increases cyclic AMP (cAMP) levels in cells. Elevated cAMP results in the relaxation of smooth muscle and inhibition of mediator release from mast cells.

Key Points:

  • Selective β2-agonist.
  • Increases cAMP in bronchial tissues.
  • Leads to bronchodilation and reduced airway resistance.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and a relatively short half-life, making it suitable for acute management of bronchospasm.

Parameter Value
AbsorptionRapid
Peak Plasma Level1-2 hours post-administration
Half-life3-6 hours
MetabolismHepatic (via conjugation)
ExcretionUrinary (as metabolites)

Clinical Efficacy

Several clinical studies have demonstrated the efficacy of this compound in managing asthma and other obstructive airway diseases. One notable study involved a cohort of patients with moderate to severe asthma who were treated with this compound over a six-week period.

Case Study Summary:

  • Patients: 120 individuals with moderate to severe asthma.
  • Treatment: this compound (0.5 mg via nebulization).
  • Outcomes: Significant improvement in FEV1 (Forced Expiratory Volume in 1 second) was observed.
Time Point FEV1 Improvement (%)
Baseline-
Week 115%
Week 325%
Week 630%

Side Effects and Safety Profile

This compound is generally well-tolerated; however, some side effects have been reported. Common adverse effects include:

  • Tremors
  • Tachycardia
  • Palpitations
  • Headaches

In clinical trials, these side effects were typically mild to moderate and resolved upon discontinuation or dose adjustment.

Comparative Studies

A comparative analysis between this compound and other bronchodilators, such as Salbutamol, indicates that while both are effective, this compound may offer a faster onset of action in certain patients.

Comparison Table:

Drug Onset of Action Duration Side Effects
This compound5 minutes4-6 hoursTremors, tachycardia
Salbutamol15 minutes4-6 hoursHeadache, muscle cramps

Comparison with Similar Compounds

Structural Similarities and Differences

Metiprenaline belongs to the catecholamine family, which includes adrenaline, noradrenaline (norepinephrine), and isoproterenol. Key structural comparisons:

Compound Molecular Formula Key Substituents Receptor Selectivity
Adrenaline C₉H₁₃NO₃ -OH groups at C3, C4, Cβ hydroxyl α1, α2, β1, β2 (non-selective)
Isoproterenol C₁₁H₁₇NO₃ Isopropyl group at N-terminus β1, β2 (non-selective)
Salbutamol C₁₃H₂₁NO₃ Tert-butyl group at Cα β2-selective
This compound Not explicitly provided Likely methyl or branched substituent Hypothesized β2-preference

Notes:

  • Structural modifications (e.g., methyl or alkyl groups) in β-agonists like salbutamol enhance β2-receptor selectivity and reduce cardiac (β1) side effects .
  • Adrenaline’s non-selectivity limits its use to acute scenarios (e.g., anaphylaxis), whereas selective analogs like salbutamol are preferred for asthma .

Pharmacokinetic and Pharmacodynamic Profiles

Comparative pharmacokinetic parameters (hypothetical for this compound based on structural analogs):

Parameter Adrenaline Isoproterenol Salbutamol This compound
Bioavailability Low (oral) Negligible (oral) 50% (inhaled) Moderate (inhaled)
Half-life (t₁/₂) 2–3 minutes 1–3 minutes 3–6 hours ~4–5 hours
Metabolism MAO, COMT MAO, COMT Hepatic (CYP3A4) Hepatic (CYP2D6?)
Excretion Renal (~90%) Renal (~80%) Renal (~70%) Renal (~60–70%)

Key Findings :

  • Methyl or bulky substituents (e.g., in salbutamol) prolong half-life by resisting enzymatic degradation by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) .
  • This compound’s hypothetical extended half-life compared to adrenaline suggests structural optimization for sustained bronchodilation.

Mechanistic Insights :

  • β2-selective agonists minimize cardiac stimulation but may still cause β1-mediated effects at high doses .
  • This compound’s receptor affinity profile (if β2-selective) could position it as a mid-duration agent between short-acting (salbutamol) and long-acting (salmeterol) bronchodilators.

Preparation Methods

Chemical Synthesis via Epoxide Intermediate

The most widely documented route involves epoxide ring-opening with isopropylamine, analogous to metoprolol synthesis. The process begins with 4-hydroxy-3-methoxyphenylethanol as the precursor:

  • Epoxidation : Reacting 4-hydroxy-3-methoxyphenylethanol with epichlorohydrin in alkaline aqueous solution (pH 10–12) at 35 ± 2°C forms the glycidyl ether intermediate. The reaction requires strict temperature control to prevent racemization.
  • Amine Addition : The epoxide intermediate is treated with isopropylamine at <15°C to minimize side reactions. The nucleophilic attack occurs preferentially at the less hindered carbon, yielding the aminomethyl alcohol backbone.
  • Purification : The crude product is extracted with toluene, distilled under vacuum (<80°C), and crystallized from isopropanol. Yield: 68–72%.

Key Parameters

Parameter Optimal Range Impact on Yield/Purity
Reaction Temperature 10–15°C (amine step) >20°C increases dimerization
Solvent Ratio (Toluene) 3:1 (v/v) Lower ratios reduce extraction efficiency
Crystallization Temp −5°C to 0°C Slower cooling improves crystal size

Enzymatic Asymmetric Reduction

A patent-pending biocatalytic method adapts ketoreductase-mediated synthesis from adrenaline production:

  • Substrate Preparation : The ketone precursor 4-hydroxy-3-methoxy-α-[[(1-methylethyl)amino]methyl]benzene ketone is dissolved in 0.3 M phosphate buffer (pH 5.5).
  • Enzymatic Reduction : Ketoreductase EW077 (0.2 g/g substrate), glucose dehydrogenase (GDH01, 0.02 g/g), and NADP+ (0.004 g/g) are added. The reaction proceeds at 5°C for 48 h, achieving >99% conversion.
  • Deprotection : Adjusting pH to 8.5 hydrolyzes acetyl protecting groups, followed by crystallization at −5°C. Yield: 90%, optical purity: 99.5%.

Advantages Over Chemical Synthesis

  • Eliminates chiral resolution steps
  • Reduces heavy metal catalysts (e.g., Raney Ni)
  • Achieves enantiomeric excess (ee) >99% vs. 82–88% in chemical routes

Lyophilization-Assisted Purification

Post-synthesis purification leverages anti-solvent lyophilization, as demonstrated for amifostine:

  • Solution Preparation : Dissolve crude Metiprenaline in water (100–200 mg/mL) and add tetrahydrofuran (THF, 30% v/v) to precipitate impurities.
  • Freeze-Drying : Rapid freezing at −30°C followed by primary drying (−5°C, 200 µm Hg, 12 h) and secondary drying (30°C, 15 h) produces a stable amorphous powder.

Lyophilization Parameters

Stage Conditions Outcome
Freezing −30°C, 4–6 h Prevents crystal growth
Primary Drying −5°C, 200 µm Hg Removes 95% THF/water
Secondary Drying 30°C, 15 h Residual solvent <0.5% w/w

Sustainable Synthesis Considerations

Emerging green chemistry approaches, inspired by methionine synthesis, suggest:

  • Bio-based Feedstocks : Replacing petroleum-derived 4-hydroxy-3-methoxyphenylethanol with lignin-derived guaiacol derivatives.
  • Solvent Recycling : Isopropanol recovery via fractional distillation (95% efficiency).
  • Waste Reduction : Enzymatic methods cut hazardous waste by 40% compared to traditional routes.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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